molecular formula C₈H₈O₇ B019597 (+)-Diacetyl-L-tartaric anhydride CAS No. 6283-74-5

(+)-Diacetyl-L-tartaric anhydride

Cat. No. B019597
CAS RN: 6283-74-5
M. Wt: 216.14 g/mol
InChI Key: XAKITKDHDMPGPW-PHDIDXHHSA-N
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Description

Synthesis Analysis

The synthesis of (+)-Diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid, leading to the formation of L-diacetyltartaric anhydride. This compound is then treated with water in acetone to afford diacetyltartaric acid, with a total yield and optical rotation of 75% and 99%, respectively (Shi Xiao-xin, 2005).

Molecular Structure Analysis

A study on the molecular and crystal structures of mono-benzoyl tartaric acid and its anhydride, which are closely related to diacetyl-tartaric acid anhydrides, revealed that these compounds adopt specific conformations that facilitate strong intermolecular interactions. These interactions are critical for the compound's reactivity and its ability to form crystalline structures (Madura et al., 2010).

Chemical Reactions and Properties

Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, depending on the substituents present on the aromatic ring. This reactivity is leveraged in the synthesis of complex organic compounds, showcasing the compound's versatility in organic synthesis (Naz et al., 2010).

Scientific Research Applications

  • Crystallization of Enantiomers : (+)-Diacetyl-L-tartaric anhydride can crystallize enantiomers of cyclic β-hydroxyethers, enhancing selectivity and crystallizing ability. This application is significant in the field of asymmetric synthesis and chiral resolution (Mravik et al., 1996).

  • Pharmaceutical Applications : L-Tartaric acid, a related compound, has been found to reduce glycaemia, improve oral glucose tolerance, and ameliorate lipid profiles in diabetic rats, indicating potential therapeutic applications (Amssayef & Eddouks, 2022).

  • Catalysis in Organic Synthesis : (+)-Tartaric acid catalyzes enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and excellent diastereoselectivities, playing a crucial role in synthetic chemistry (Luan et al., 2015).

  • Industrial Applications : L(+)-Tartaric acid is widely applied in wine, food, and pharmaceutical industries. Its production technology is continually evolving to ensure quality and provenance for consumers (Leirose et al., 2018).

  • Construction Materials : Tartaric acid acts as a superplasticizer in mortars, extending pot-life and affecting hydration and compressive strength, indicating its utility in construction materials (Coppola et al., 2018).

  • Enantiomer Separation : UiO-66-NH2@SiO2 functionalized with (+)-diacetyl-L-tartaric anhydride has been successfully used for separating small enantiomers, including α-amino acids (Liu et al., 2022).

  • Dermatological Applications : Long-chain tartaric acid diamides, resembling ceramides, can replace them in models of the stratum corneum lipid matrix, indicating potential dermatological applications (Sinkó et al., 2010).

  • Synthesis of Imides and Amides : Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, a reaction of interest in organic chemistry (Naz et al., 2010).

  • Gas Preparation : Carbon suboxide gas can be prepared using the diacetyl tartaric anhydride method, which purifies the gas and allows for accurate gas pressure regulation in a quartz absorption cell (Badger & Barton, 1934).

  • Food Industry : Diacetyl tartaric acid ester of diglyceride can be extracted from dairy and non-dairy coffee cream powders, demonstrating its role in the food industry (Inoue et al., 1981).

Safety And Hazards

The safety and hazards associated with an acid anhydride depend on its specific structure. For example, maleic anhydride can cause eye irritation and requires immediate medical attention if it comes into contact with the eyes .

Future Directions

The future directions of research involving acid anhydrides could involve developing new methods for their synthesis , as well as exploring their use in various applications, such as the production of L-alanine .

properties

IUPAC Name

[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKITKDHDMPGPW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name O,O-Diacetyl tartaric acid anhydride
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Product Name

(+)-Diacetyl-L-tartaric anhydride

CAS RN

6283-74-5
Record name (+)-Diacetyl-L-tartaric anhydride
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Record name O,O-Diacetyl tartaric acid anhydride
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Record name (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate
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Record name DIACETYLTARTARIC ANHYDRIDE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
EA Struys, EEW Jansen, NM Verhoeven… - Clinical …, 2004 - academic.oup.com
… The analytes were derivatized by use of diacetyl-l-tartaric anhydride (DATAN) to obtain diastereomers, which were separated on an achiral C 18 HPLC column and detected by MS/MS …
Number of citations: 191 academic.oup.com
J Zhao, Y Shin, Y Jin, KM Jeong, J Lee - Journal of Chromatography B, 2017 - Elsevier
Vigabatrin, one of the most widely used antiepileptic drugs, is marketed and administered as a racemic mixture, while only S-enantiomer is therapeutically effective. In the present study, …
Number of citations: 16 www.sciencedirect.com
M Malik, SW Khan, JH Zaidi, KM Khan… - Journal of the …, 2014 - search.ebscohost.com
… L-Tartaric acid conveniently converted into diacetyl-L-tartaric anhydride. Diacetyl-L-tartaric anhydride was then transformed into half ester which was then reacted with substituted …
Number of citations: 4 search.ebscohost.com
PL Polavarapu, JL Johnson… - Journal of Raman …, 2022 - Wiley Online Library
… Commercially available L-tartaric acid (99%, Eastman Organic Chemicals) was used as the starting compound for synthesizing diacetyl L-tartaric anhydride. This later compound was …
M Włostowski, P Ruśkowski… - Organic Preparations and …, 2012 - Taylor & Francis
… Citation 88 Allyl- amine (0.34 mL, 4.6 mmol) in AcOH (30 mL) was added to a solution of diacetyl-l-tartaric anhydride (0.99 g, 4.6 mmol) in THF. The mixture was stirred under reflux for 3 …
Number of citations: 5 www.tandfonline.com
C Liu, K Quan, H Li, X Shi, J Chen, H Qiu - Chemical Communications, 2022 - pubs.rsc.org
… Lastly, samples of UiO-66-NH 2 @SiO 2 were modified with (+)-diacetyl-L-tartaric anhydride (DATA) and dibenzoyl-(+)-tartaric acid (DBTA), respectively, to obtain A and B. …
Number of citations: 8 pubs.rsc.org
W Schützner, S Fanali, A Rizzica, E Kenndler - Journal of Chromatography …, 1993 - Elsevier
… After cooling, 20 mM ( +)-diacetyl-L-tartaric anhydride was added and the reaction mixture was kept at 50C for 20 h. Then acetonitrile was removed by distillation, and to the residue a 3…
Number of citations: 64 www.sciencedirect.com
P Guo, BY Yuan, YY Yu, JH Zhang, BJ Wang, SM Xie… - Microchimica Acta, 2021 - Springer
… Herein, a chiral COF CTpBD was synthesized by introducing the (+)-diacetyl-L-tartaric anhydride as a chiral functional group into TpBD based on a bottom-up strategy [16]. Then, an in …
Number of citations: 27 link.springer.com
S Yujin, Y Jin, J Lee - 추계총회 및 학술대회, 2014 - scholar.kyobobook.co.kr
Enantioseparation of Vigabatrin in Mouse Serum by Perecolumn Derivazation with Diacetyl-L-tartaric Anhydride using UPLC-Q-TOP-MS - 학지사ㆍ교보문고 스콜라 … (2014년) …
Number of citations: 0 scholar.kyobobook.co.kr
JLJM Scheijen, NMJ Hanssen… - Journal of Diabetes …, 2012 - hindawi.com
… Samples were derivatized with diacetyl-L-tartaric anhydride and separated on a C18-reversed phase column. D- and L-lactate were analysed in plasma and urine of controls, patients …
Number of citations: 95 www.hindawi.com

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